molecular formula C14H26O3 B12690940 3-methylbutanoyl (2R)-2-ethylheptanoate

3-methylbutanoyl (2R)-2-ethylheptanoate

Katalognummer: B12690940
Molekulargewicht: 242.35 g/mol
InChI-Schlüssel: MWYRDCNRLHOYBA-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methylbutanoyl (2R)-2-ethylheptanoate is an organic compound with a complex structure that includes both a methylbutanoyl group and an ethylheptanoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutanoyl (2R)-2-ethylheptanoate typically involves the esterification of 3-methylbutanoic acid with (2R)-2-ethylheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve a more sustainable and scalable synthesis, allowing for better control over reaction parameters and reducing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-methylbutanoyl (2R)-2-ethylheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-methylbutanoyl (2R)-2-ethylheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Wirkmechanismus

The mechanism of action of 3-methylbutanoyl (2R)-2-ethylheptanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-methylbutanoyl (2R)-2-ethylheptanoate is unique due to its combination of the methylbutanoyl and ethylheptanoate groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H26O3

Molekulargewicht

242.35 g/mol

IUPAC-Name

3-methylbutanoyl (2R)-2-ethylheptanoate

InChI

InChI=1S/C14H26O3/c1-5-7-8-9-12(6-2)14(16)17-13(15)10-11(3)4/h11-12H,5-10H2,1-4H3/t12-/m1/s1

InChI-Schlüssel

MWYRDCNRLHOYBA-GFCCVEGCSA-N

Isomerische SMILES

CCCCC[C@@H](CC)C(=O)OC(=O)CC(C)C

Kanonische SMILES

CCCCCC(CC)C(=O)OC(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.